2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is a versatile chemical compound with a unique structure that offers immense potential for exploring various fields of study. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-Benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound binds to the α7nAChR at the same binding site as bungarotoxin . This interaction results in the modulation of the receptor’s activity, which can lead to changes in signal transmission in the nervous system.
Biochemical Pathways
Therefore, the modulation of this receptor by the compound could potentially affect these processes .
Result of Action
The compound has shown neuroprotective effects in animal experiments . It has been found to improve the toxicity of nerve cells and has demonstrated anti-inflammatory activity . Moreover, the compound can directly act on amyloid protein, reducing its toxic effect on nerve cells .
Preparation Methods
The synthesis of 2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an inhibitor of specific enzymes and proteins. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Its unique structure allows it to interact with various molecular targets, making it a valuable tool for researchers.
Comparison with Similar Compounds
2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide The presence of the dimethoxyphenethyl group in this compound makes it distinct and may contribute to its specific interactions with molecular targets .
Properties
IUPAC Name |
2-benzamido-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-9-8-14(12-18(17)28-2)10-11-22-20(26)16-13-29-21(23-16)24-19(25)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROXHHGNHHXOCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.